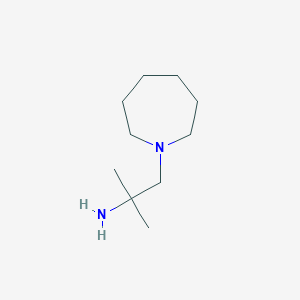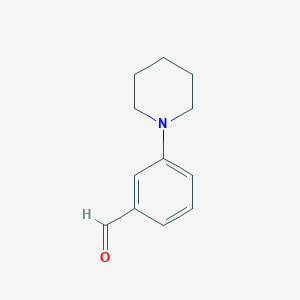
3-Piperidinobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Piperidinobenzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a piperidine ring at the third position. This compound is of significant interest in organic chemistry due to its versatile applications in various fields, including pharmaceuticals and material science .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Piperidinobenzaldehyde typically involves the reaction of 3-bromobenzaldehyde with piperidine under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the bromine atom is replaced by the piperidine group. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the reaction .
化学反应分析
Types of Reactions: 3-Piperidinobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, such as N-alkylation or N-acylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: 3-Piperidinobenzoic acid.
Reduction: 3-Piperidinobenzyl alcohol.
Substitution: N-alkyl or N-acyl derivatives of this compound.
科学研究应用
3-Piperidinobenzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-Piperidinobenzaldehyde largely depends on its chemical structure. The piperidine ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Piperidine: A simple six-membered ring containing one nitrogen atom.
Benzaldehyde: An aromatic aldehyde with a single formyl group attached to a benzene ring.
3-Piperidinobenzoic acid: An oxidized form of 3-Piperidinobenzaldehyde.
Uniqueness: this compound is unique due to the presence of both a piperidine ring and an aldehyde group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
IUPAC Name |
3-piperidin-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-10-11-5-4-6-12(9-11)13-7-2-1-3-8-13/h4-6,9-10H,1-3,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXQUTSXXILOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428184 |
Source


|
| Record name | 3-piperidinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669050-72-0 |
Source


|
| Record name | 3-piperidinobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
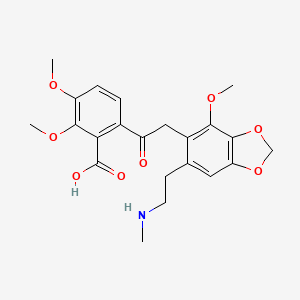
![(2E)-4-{2-[(4-tert-butylphenoxy)acetyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B1368159.png)
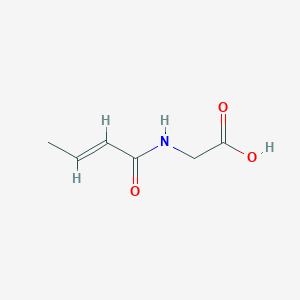
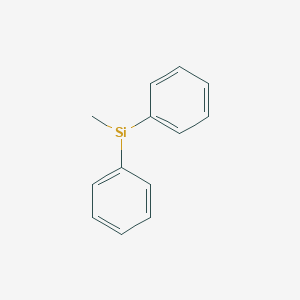
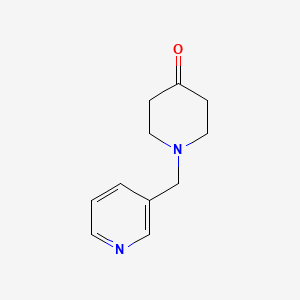

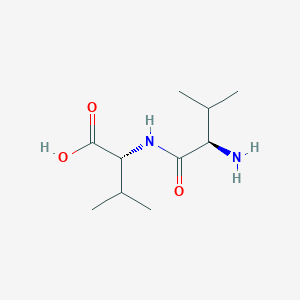

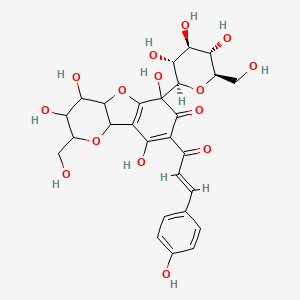
![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)
![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)
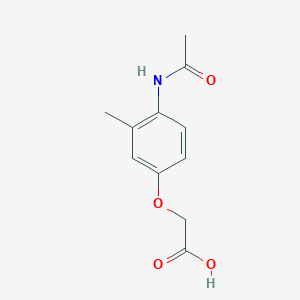
![7-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1368187.png)
